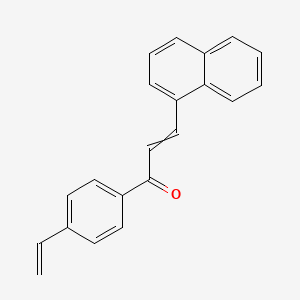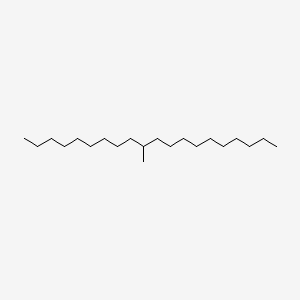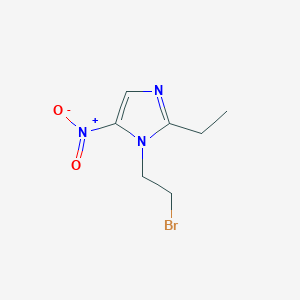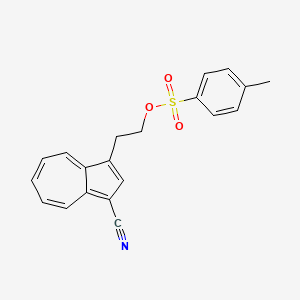
2,6-Dimethoxybenzonitrile oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxybenzonitrile oxide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-dimethoxybenzonitrile oxide typically involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2,6-Dimethoxybenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazirine intermediates, while substitution reactions can produce various substituted benzonitriles .
科学研究应用
2,6-Dimethoxybenzonitrile oxide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2,6-dimethoxybenzonitrile oxide involves its reactivity as a nitrile oxide. It undergoes 1,3-dipolar cycloaddition reactions with various unsaturated compounds such as alkynes, alkenes, and cyano groups. The energetically lowest path for its isomerization is via oxazirine intermediate formation, which is the rate-determining step . This reactivity is exploited in various synthetic applications.
相似化合物的比较
- 2,4,6-Trimethylbenzonitrile oxide
- 2,6-Dichlorobenzonitrile oxide
- 2,6-Dimethoxybenzonitrile
Comparison: 2,6-Dimethoxybenzonitrile oxide is unique due to the presence of methoxy groups, which influence its reactivity and stability. Compared to 2,4,6-trimethylbenzonitrile oxide, it has different steric and electronic properties, affecting its reaction pathways and products. The presence of methoxy groups also makes it more soluble in organic solvents compared to its dichloro counterpart .
属性
CAS 编号 |
57626-30-9 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
2,6-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-5H,1-2H3 |
InChI 键 |
PYWVLUFGWBSMOC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C#[N+][O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)








